![molecular formula C32H23O2P B12905444 8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol CAS No. 181130-03-0](/img/structure/B12905444.png)
8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide is an organophosphorus compound known for its unique structural properties and versatile applications in various fields of science and industry. This compound features a binaphthyl backbone with a hydroxyl group and a diphenylphosphine oxide moiety, making it a valuable ligand in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide typically involves the following steps:
Starting Materials: The synthesis begins with ®-(+)-1,1’-bi-2-naphthol and diphenylphosphine oxide.
Reaction Conditions: The reaction is carried out in a dry, nitrogen-flushed environment to prevent moisture interference. The reagents are dissolved in dichloromethane and cooled to 0°C.
Catalysts and Reagents: Trifluoromethanesulfonic anhydride and pyridine are added to the mixture, followed by the addition of diphenylphosphine oxide, palladium acetate, and 1,4-bis(diphenylphosphino)butane (dppb) as catalysts.
Reaction Time: The mixture is heated to 100°C and stirred for 12 hours.
Purification: The product is purified using silica gel column chromatography with ethyl acetate as the eluant.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAH) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted phosphine oxides and phosphines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide has numerous applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, facilitating the formation of metal complexes used in catalysis.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is involved in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components
Mecanismo De Acción
The mechanism of action of (8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, rhodium, and ruthenium, which are essential for the catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Diphenylphosphino-2’-methoxy-1,1’-binaphthyl
- 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
Uniqueness
(8’-Hydroxy-[1,1’-binaphthalen]-8-yl)diphenylphosphine oxide is unique due to its hydroxyl group, which enhances its solubility and reactivity compared to other similar compounds. This structural feature allows for more versatile applications in both homogeneous and heterogeneous catalysis .
Propiedades
Número CAS |
181130-03-0 |
|---|---|
Fórmula molecular |
C32H23O2P |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
8-(8-diphenylphosphorylnaphthalen-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C32H23O2P/c33-29-21-9-13-23-11-7-19-27(31(23)29)28-20-8-12-24-14-10-22-30(32(24)28)35(34,25-15-3-1-4-16-25)26-17-5-2-6-18-26/h1-22,33H |
Clave InChI |
LFECSAGJDLWJMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)C5=CC=CC6=C5C(=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


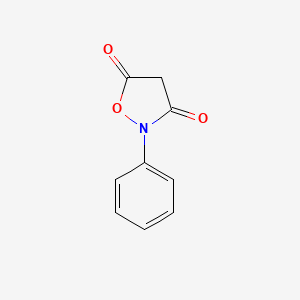
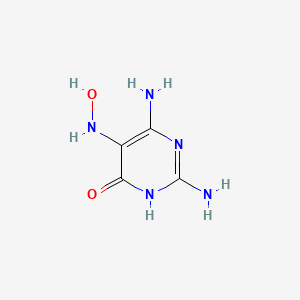
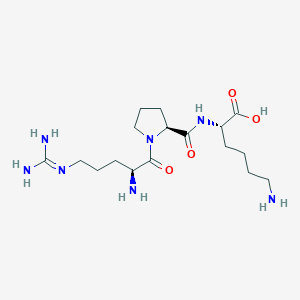
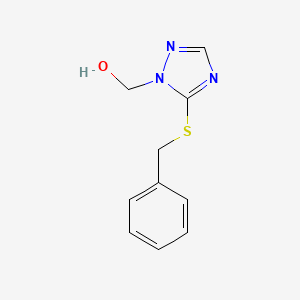
![5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12905389.png)
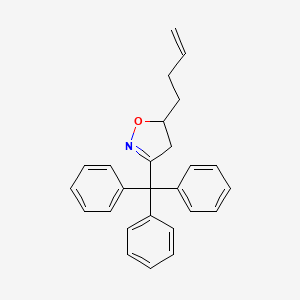
![2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12905392.png)
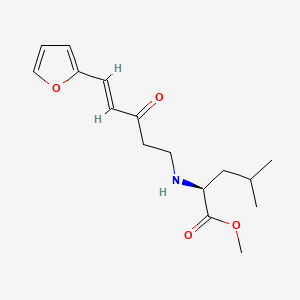
![Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate](/img/structure/B12905395.png)
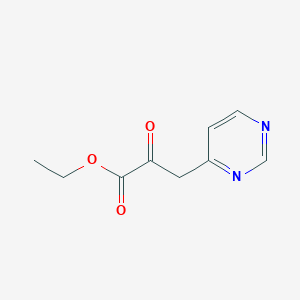
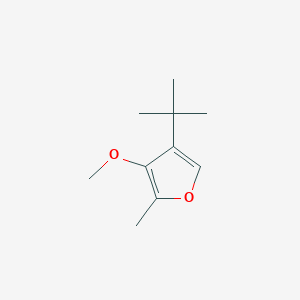
![5'-O-Benzoyl-3'-deoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12905410.png)
![2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol](/img/structure/B12905411.png)
![Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate](/img/structure/B12905413.png)
